XLogP3 Differentiation: Hydrophilicity Advantage vs. Acetohydrazide Analog
The target compound exhibits an XLogP3 of -0.4, indicating moderate hydrophilicity. This is substantially lower than the computed LogP of 1.265 reported for the chain-shortened analog 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS 1001755-56-1), which lacks the α-methyl branch and contains one fewer methylene unit . The 1.665 log-unit difference in lipophilicity predicts measurably different solubility, membrane permeability, and off-target binding profiles, making the target compound preferable for applications requiring reduced passive membrane partitioning.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 (predicted) |
| Comparator Or Baseline | 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS 1001755-56-1); LogP = 1.265 |
| Quantified Difference | ΔLogP ≈ -1.665 (target more hydrophilic) |
| Conditions | Predicted values from computational models; target XLogP3 source: BOC Sciences; comparator LogP source: ChemSrc |
Why This Matters
A >1.6 log-unit lipophilicity difference can shift predicted aqueous solubility by an order of magnitude, directly influencing formulation feasibility and bioassay reproducibility.
